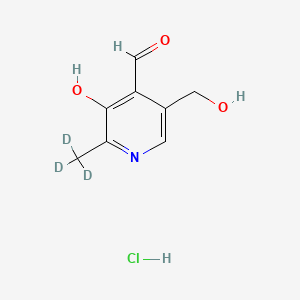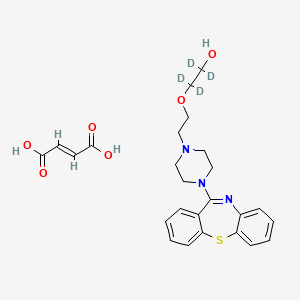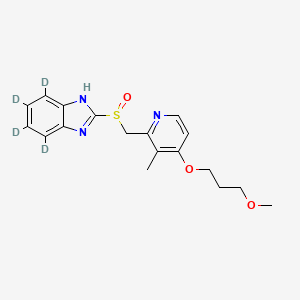
Cetirizine
Vue d'ensemble
Description
Cetirizine is a second-generation antihistamine that reduces the natural chemical histamine in the body . It is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .
Synthesis Analysis
This compound was synthesized in five linear steps with an overall yield of 50% . The reactions were very clean and the isolation of products also very easy . The synthetic strategy was applicable to large scale preparation of this compound .
Molecular Structure Analysis
This compound has a molecular formula of C21H25ClN2O3 and a molar mass of 388.89 g/mol . It is a white, crystalline powder and is water soluble .
Chemical Reactions Analysis
This compound, formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10 . The degradation of this compound in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .
Physical and Chemical Properties Analysis
This compound is a white, crystalline powder that is soluble in water . Its melting point is between 110-115 degrees Celsius . This compound’s water solubility is 101 mg/L .
Applications De Recherche Scientifique
Traitement de l'urticaire aiguë
La cétirizine, en particulier sous sa forme intraveineuse (IV), a été approuvée pour le traitement de l'urticaire aiguë {svg_1}. Elle s'est avérée non inférieure à la diphénhydramine IV en termes d'efficacité, avec moins d'effets indésirables tels que la sédation {svg_2}. Elle a également entraîné une durée de séjour plus courte au centre de traitement et moins de retours au centre de traitement à 24 et 48 heures {svg_3}.
Prémédication pour les réactions d'infusion
La cétirizine IV a été utilisée comme prémédication pour prévenir les réactions d'infusion liées aux agents anticancéreux et autres produits biologiques {svg_4}. Elle s'est avérée associée à des résultats similaires pour les patients, à moins d'effets indésirables et à une efficacité accrue du centre de traitement par rapport à la diphénhydramine IV {svg_5}.
Traitement d'appoint pour l'anaphylaxie et autres réactions allergiques
La cétirizine a été utilisée comme traitement d'appoint pour l'anaphylaxie et autres réactions allergiques {svg_6}. Elle s'est avérée efficace dans la prise en charge de ces affections, offrant une option de traitement supplémentaire {svg_7}.
Traitement de la rhinite allergique
La cétirizine a été utilisée dans le traitement de la rhinite allergique {svg_8}. Elle s'est avérée efficace dans la prise en charge des symptômes de cette affection, apportant un soulagement aux patients {svg_9}.
Traitement de la douleur ostéo-articulaire
La cétirizine a été étudiée pour son potentiel en tant que nouveau traitement de la douleur ostéo-articulaire {svg_10}. Des expériences in vivo ont démontré que la cétirizine réduisait la nociception mécanique et thermique dans l'arthrose induite par l'adjuvant complet de Freund (CFA) chez le rat {svg_11}. Elle a également présenté un effet anti-inflammatoire notable, réduisant l'inflammation induite par le CFA {svg_12}.
Traitement de l'asthme saisonnier et de la toux allergique
La cétirizine a été utilisée dans le traitement de l'asthme saisonnier comme adjuvant et pour la toux allergique {svg_13}. Elle s'est avérée efficace dans la prise en charge de ces affections, apportant un soulagement aux patients {svg_14}.
Mécanisme D'action
Target of Action
Cetirizine, also commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary target is the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound’s main effects are achieved through selective inhibition of peripheral H1 receptors . By blocking these receptors, this compound prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the histamine pathway . Histamine, released during an allergic response, binds to H1 receptors to cause allergic symptoms. This compound, by selectively inhibiting these H1 receptors, prevents histamine from exerting its effects .
Pharmacokinetics
This compound is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours , allowing for once-daily dosing. This compound is primarily excreted in the urine (70-85%) .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms. By blocking the H1 receptors, this compound prevents histamine from causing symptoms such as sneezing, coughing, nasal congestion, and hives . This results in effective relief from allergic reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in studies conducted in an environmental exposure unit, this compound was found to be significantly more effective than other antihistamines in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can be influenced by the presence of allergens in the environment.
Safety and Hazards
Cetirizine can cause side effects that may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be awake and alert . Avoid drinking alcohol as it can increase some of the side effects of this compound . This compound can cause adverse effects, such as some drowsiness, excessive tiredness, dry mouth, stomach pain, diarrhea, vomiting .
Analyse Biochimique
Biochemical Properties
Cetirizine is a selective Histamine-1 antagonist drug . Its main effects are achieved through selective inhibition of peripheral H1 receptors . The antihistamine activity of this compound has been shown in a variety of animal and human models .
Cellular Effects
This compound has anti-inflammatory properties that may play a role in asthma management . There is evidence that this compound improves symptoms of urticaria . It has been found to significantly inhibit wheal formation compared with the premedication baseline .
Molecular Mechanism
This compound works by blocking histamine H1 receptors, mostly outside the brain . Its mechanism of action involves the selective inhibition of these receptors, which leads to a decrease in allergic responses .
Temporal Effects in Laboratory Settings
This compound’s effects generally begin within thirty minutes and last for about a day . The half-life of this compound is approximately 8.3 hours , indicating its stability in the body over time.
Dosage Effects in Animal Models
In animal models, a once-daily dosing regimen of 2–4 mg/kg this compound has been shown to provide a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .
Metabolic Pathways
This compound undergoes minimal metabolism . While this compound does not undergo extensive metabolism or metabolism by the cytochrome P450 enzyme, it does undergo some metabolism by other means, the metabolic pathways of which include oxidation and conjugation .
Transport and Distribution
This compound is well-absorbed, with a bioavailability of over 70% . It is distributed in the body, binding 88–96% to proteins . The distribution of this compound to the brain is less relevant to drug action within the CNS than the extent of drug delivery .
Subcellular Localization
Given that this compound acts on histamine H1 receptors, which are located on the cell membrane, it can be inferred that this compound localizes to these areas in the cell to exert its effects .
Propriétés
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-52-1 (di-hydrochloride) | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022787 | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
83881-51-0 | |
| Record name | Cetirizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-115°C, 110-115 °C, 112.5 °C | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













